3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one
Overview
Description
“3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one” is a heterocyclic organic compound . It has the molecular formula C14H20O2 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H20O2 . It belongs to the class of organic compounds known as heterocyclic compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.31 g/mol . It has a melting point of 63ºC, a boiling point of 335.7ºC at 760 mmHg, and a flash point of 144.9ºC . Its density is 1.09g/cm3 . The compound’s water solubility and other properties like the index of refraction and LogP are also mentioned .Scientific Research Applications
Catalytic Reduction and Biomass Conversion
Furanic compounds, derived from biomass, are pivotal in biorefinery applications for producing renewable chemicals and fuels. The catalytic reduction of furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) with hydrogen over heterogeneous catalysts demonstrates the conversion of oxygen-rich compounds into value-added chemicals, including alcohols and furans, through various reactions such as hydrogenation, rearrangement, and C–O hydrogenolysis. This research signifies the potential of furanic compounds in sustainable chemistry and renewable energy sources (Nakagawa, Tamura, & Tomishige, 2013).
Synthesis of Bipyrimidines
The synthesis of complex bipyrimidines from dihydrofuran and dihydropyran derivatives showcases the chemical versatility of furanic compounds. These syntheses contribute to the development of new materials and pharmaceuticals by enabling the construction of complex molecular architectures from simple furanic precursors (Effenberger & Barthelmess, 1995).
Flavor Constituents in Foods
Dimethyl-4-hydroxy-2H-furan-3-one and its derivatives are key flavor constituents in various fruits and baked foods. Research into their analysis, synthesis, and biosynthesis opens avenues for enhancing food flavors and developing new food additives, illustrating the application of furanic compounds in food chemistry (Zabetakis, Gramshaw, & Robinson, 1999).
properties
IUPAC Name |
3,3-dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(2)7-10(15)13-9-5-3-4-6-11(9)16-12(13)8-14/h9,11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJDXJJZYDSTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C3CCCCC3O2)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369737 | |
Record name | 3,3-Dimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2,4,5a,6,7,8,9,9a-octahydrodibenzofuran-1-one | |
CAS RN |
92517-43-6 | |
Record name | 3,3-Dimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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